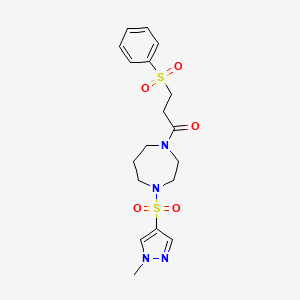

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S2/c1-20-15-17(14-19-20)29(26,27)22-10-5-9-21(11-12-22)18(23)8-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCVCENHORWILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include the formation of the diazepane ring and the introduction of sulfonyl groups. The following reaction scheme outlines the synthetic pathway:

- Formation of Diazepane : The initial step involves the cyclization of appropriate amines and carbonyl compounds to form the 1,4-diazepane structure.

- Sulfonylation : Subsequent sulfonylation reactions introduce the pyrazole and phenylsulfonyl groups onto the diazepane backbone.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as a selective antagonist for specific receptors.

Research indicates that this compound acts primarily as a Glucocorticoid Receptor (GR) antagonist , which may have implications in treating conditions associated with glucocorticoid signaling dysregulation, such as metabolic syndrome and certain cancers . Its interaction with the GR is characterized by high binding affinity, potentially leading to reduced glucocorticoid activity in target tissues.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazole and sulfonyl groups influence biological activity. For example:

- Pyrazole Substitution : Variations in substituents on the pyrazole ring can significantly alter receptor binding affinity and selectivity.

- Sulfonyl Variants : Different sulfonyl moieties have been shown to impact pharmacokinetic properties and receptor interaction profiles.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In Vivo Studies : In rodent models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, suggesting anti-inflammatory properties .

- Cancer Models : In vitro studies indicated that this compound could inhibit cell proliferation in certain cancer cell lines by blocking GR-mediated transcriptional activity .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationships

| Modification Type | Change | Effect on Activity |

|---|---|---|

| Pyrazole Substitution | Methyl vs. Ethyl | Increased binding affinity |

| Sulfonyl Group Variant | Phenyl vs. Trifluoromethyl | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.